molecular formula C7H7ClFN B1341765 6-Chloro-2-fluoro-3-methylaniline CAS No. 702640-48-0

6-Chloro-2-fluoro-3-methylaniline

Cat. No. B1341765
M. Wt: 159.59 g/mol
InChI Key: QXHIYPYDZBWKFU-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-fluoro-3-methylaniline consists of a benzene ring with chlorine (Cl), fluorine (F), and a methylamine (NH2) group attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methylaniline is a liquid at room temperature . It has a molecular weight of 159.59 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Analysis

  • Regioisomer Synthesis : The chlorination of related compounds, like 3-fluoro-2-methylaniline, has led to major regioisomers whose structures were determined by X-ray crystallography, highlighting its utility in producing specific regioisomers for further study or application in synthesis (Mayes et al., 2008).
  • Nucleotide Probes : It has been used to synthesize nucleotide probes with high-affinity and specificity for hybridization, indicating its potential in biochemical and genetic analysis (Aro-Heinilä et al., 2019).

Material Science and Engineering

  • Vibrational Spectroscopy Studies : The compound has been the subject of detailed vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and structure (Karabacak et al., 2008). Similar studies have provided insights into the effects of chlorine and methyl groups on vibrational modes (Arjunan & Mohan, 2009).

Pharmaceutical and Biological Research

  • Antioxidant Activities : Novel compounds synthesized from related chloro-methylanilines have shown promising antioxidant activities, suggesting potential applications in pharmaceuticals or as dietary supplements (Topçu et al., 2021).
  • HIV Treatment Research : The synthesis of key intermediates towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase from similar compounds highlights its potential in the development of new treatments (Mayes et al., 2010).

Environmental Science

  • Biofilm Monitoring : Natural fluorescence methods, leveraging compounds like 3-chloro-4-methylaniline, have been explored for monitoring biofilm processes in environmental engineering, showing the versatility of chloro-methylaniline derivatives in environmental monitoring (Wolf et al., 2003).

Safety And Hazards

6-Chloro-2-fluoro-3-methylaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-2-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHIYPYDZBWKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylaniline

Synthesis routes and methods

Procedure details

N-(2-chloro-5-methyl-6-fluorophenyl)-carbamic acid methyl ester (39 g, 0.18 mmol) is dissolved in MeOH (150 mL), water (150 mL) and 30% NaOH solution (150 mL). The reaction mixture is heated to reflux temperature for 3 days and then cooled to room temperature. The reaction is concentrated by rotary evaporator to remove most of the methanol and then partitioned between Et2O (500 mL) and water (500 mL). The aqueous phase is extracted again with Et2O (250 mL) and the combined organic layers washed with brine (500 mL), dried and concentrated by rotary evaporator. The crude product is purified by bulb-to-bulb distillation to give 2-chloro-5-methyl-6-fluoroaniline as a colorless oil (b.p. 120–131° C. at ˜20 mm of Hg), which forms a white crystalline solid upon storage at 4° C.
Name
N-(2-chloro-5-methyl-6-fluorophenyl)-carbamic acid methyl ester
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

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